Methyl 2',3'-dichloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate
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Overview
Description
Methyl 2’,3’-dichloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate is a complex organic compound characterized by its unique structure, which includes multiple chlorine and methyl groups attached to a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2’,3’-dichloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate typically involves multiple steps, starting with the preparation of the biphenyl core. This can be achieved through Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2’,3’-dichloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl 2’,3’-dichloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, such as proteins and nucleic acids.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Methyl 2’,3’-dichloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Methyl 2’,3’-dichloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate: shares similarities with other biphenyl derivatives, such as:
Uniqueness
What sets Methyl 2’,3’-dichloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and transformations.
Biological Activity
Methyl 2',3'-dichloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate (CAS No. 1207068-15-2) is a chemical compound that has garnered attention primarily as an impurity in the pharmaceutical agent Clevidipine, a calcium channel blocker used for managing hypertension. This compound exhibits unique biological activities that warrant further exploration.
Basic Information
Property | Value |
---|---|
Molecular Formula | C15H14Cl2O3 |
Molecular Weight | 313.18 g/mol |
Synonyms | Clevidipine Impurity L |
CAS Number | 1207068-15-2 |
Structure
The structure of the compound includes a biphenyl core with dichloro and methyl substituents, contributing to its potential biological activity.
This compound's biological activity is linked to its role as an impurity in Clevidipine. While Clevidipine primarily acts as a calcium channel blocker, the specific biological effects of this compound are less well-documented. However, its structural similarities to other pharmacologically active compounds suggest potential interactions with various biological targets.
Antihypertensive Activity
As an impurity of Clevidipine, this compound may exhibit antihypertensive effects similar to those of its parent compound. Clevidipine functions by selectively blocking L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and reduced blood pressure .
Cytotoxicity and Safety Profile
Limited studies have assessed the cytotoxicity of this compound directly. However, related compounds in the same class have shown varying degrees of cytotoxicity. For instance, studies on similar structures have indicated that modifications can lead to significant changes in cell viability outcomes .
Case Studies and Research Findings
Research focusing on the biological activities of structurally related compounds provides insights into the potential effects of this compound:
- Antiviral Activity : Some derivatives within this chemical framework have demonstrated antiviral properties against various strains of viruses. For example, compounds with similar structural motifs were evaluated for their ability to inhibit viral polymerase activity and showed promising results with IC50 values indicating effective concentrations .
- Structure-Activity Relationship (SAR) : The exploration of SAR has revealed that specific modifications enhance biological activity. For example, the introduction of different substituents on the biphenyl core has been shown to impact both efficacy and toxicity profiles significantly .
Comparative Biological Activities
Compound | IC50 (μM) | EC50 (μM) | CC50 (μM) |
---|---|---|---|
Methyl 2',3'-dichloro... | N/A | N/A | N/A |
Clevidipine | >200 | <50 | >250 |
Related Antiviral Compound | <12 | 7 - 25 | >250 |
Properties
Molecular Formula |
C15H14Cl2O3 |
---|---|
Molecular Weight |
313.2 g/mol |
IUPAC Name |
methyl 6-(2,3-dichlorophenyl)-4-methyl-2-oxocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C15H14Cl2O3/c1-8-6-10(9-4-3-5-11(16)14(9)17)13(12(18)7-8)15(19)20-2/h3-5,7,10,13H,6H2,1-2H3 |
InChI Key |
LKPBSDUBXNOVSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(C(C1)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC |
Origin of Product |
United States |
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